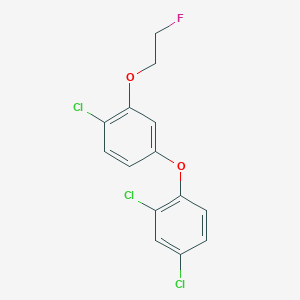![molecular formula C28H24N4O4 B14501265 N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) CAS No. 64084-29-3](/img/structure/B14501265.png)
N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) typically involves the condensation of 2,3-diketoquinoxaline with appropriate phenylene and oxobutanamide derivatives. One common method includes the reaction of 2,3-diketoquinoxaline with phosphorous oxychloride (POCl3) and sodium azide, followed by the addition of phenylene and oxobutanamide groups under reflux conditions . The reaction mixture is then cooled, poured into crushed ice, and recrystallized using rectified spirit to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives . Substitution reactions can result in various substituted quinoxaline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline-2,3-dithiol: A quinoxaline derivative with sulfur atoms, known for its applications in materials science and catalysis.
2,3-Diphenylquinoxaline: A quinoxaline derivative with phenyl groups, used in the synthesis of organic semiconductors and dyes.
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate for drug synthesis, particularly for the drug Erdafitinib.
Uniqueness
N,N’-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide) is unique due to its specific structure, which combines a quinoxaline core with phenylene and oxobutanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
64084-29-3 |
|---|---|
Fórmula molecular |
C28H24N4O4 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
3-oxo-N-[4-[3-[4-(3-oxobutanoylamino)phenyl]quinoxalin-2-yl]phenyl]butanamide |
InChI |
InChI=1S/C28H24N4O4/c1-17(33)15-25(35)29-21-11-7-19(8-12-21)27-28(32-24-6-4-3-5-23(24)31-27)20-9-13-22(14-10-20)30-26(36)16-18(2)34/h3-14H,15-16H2,1-2H3,(H,29,35)(H,30,36) |
Clave InChI |
NHUZFPNWQDWLRF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)NC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
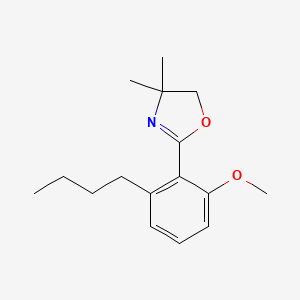

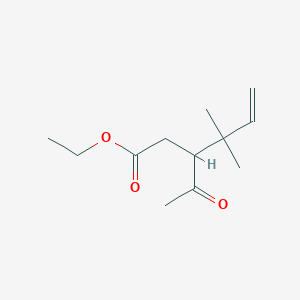
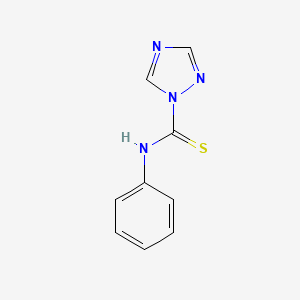
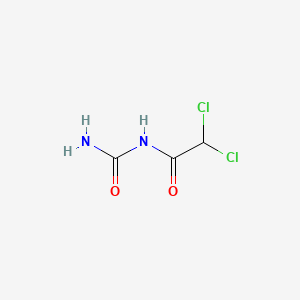

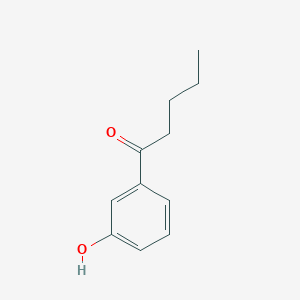
![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
